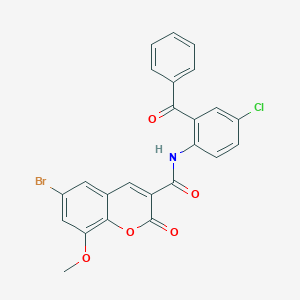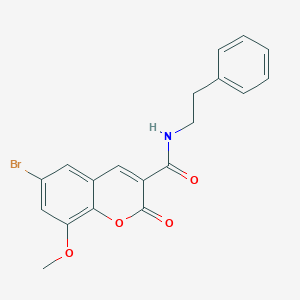
1-(2-Chloro-5-methoxyphenyl)sulfonylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-5-methoxyphenyl)sulfonylpyrrolidine, also known as CP-376395, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of sulfonylpyrrolidine compounds, which have been studied for their anti-inflammatory and analgesic effects.
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-5-methoxyphenyl)sulfonylpyrrolidine is not fully understood. However, it is believed to work by inhibiting the activity of an enzyme called 5-lipoxygenase (5-LOX), which is involved in the production of inflammatory mediators. By inhibiting 5-LOX, this compound can reduce inflammation and pain.
Biochemical and Physiological Effects
Studies have shown that 1-(2-Chloro-5-methoxyphenyl)sulfonylpyrrolidine can reduce inflammation and pain in animal models of inflammatory diseases. In addition, this compound has been shown to have antioxidant properties, which can help protect cells from oxidative damage. It has also been studied for its potential neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(2-Chloro-5-methoxyphenyl)sulfonylpyrrolidine in lab experiments is its potential therapeutic properties. This compound can be used to study the mechanisms of inflammation and pain, as well as the potential development of new treatments for these conditions. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of this compound can be toxic to cells, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-(2-Chloro-5-methoxyphenyl)sulfonylpyrrolidine. One area of research is the development of new treatments for inflammatory diseases such as arthritis and colitis. Another area of research is the study of the potential neuroprotective effects of this compound, which could have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to understand the mechanisms of action of this compound and its potential toxicity.
Méthodes De Synthèse
The synthesis of 1-(2-Chloro-5-methoxyphenyl)sulfonylpyrrolidine involves the reaction of 2-chloro-5-methoxybenzenesulfonyl chloride with pyrrolidine in the presence of a base. The reaction yields the desired compound, which can be purified using various methods such as column chromatography or recrystallization.
Applications De Recherche Scientifique
1-(2-Chloro-5-methoxyphenyl)sulfonylpyrrolidine has been studied for its potential therapeutic properties in various scientific research applications. One of the major areas of research is its anti-inflammatory and analgesic effects. Studies have shown that this compound can reduce inflammation and pain in animal models of inflammatory diseases such as arthritis and colitis.
Propriétés
Nom du produit |
1-(2-Chloro-5-methoxyphenyl)sulfonylpyrrolidine |
|---|---|
Formule moléculaire |
C11H14ClNO3S |
Poids moléculaire |
275.75 g/mol |
Nom IUPAC |
1-(2-chloro-5-methoxyphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C11H14ClNO3S/c1-16-9-4-5-10(12)11(8-9)17(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 |
Clé InChI |
PCLNJQQUFNAFMN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCCC2 |
SMILES canonique |
COC1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-{[4-(2,5-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288639.png)
![5-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288640.png)








![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B288671.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzenesulfonamide](/img/structure/B288672.png)
